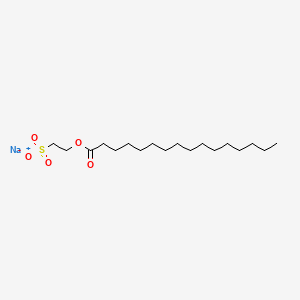
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt is a chemical compound with the molecular formula C18H36O5S.Na. It is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a sulfoethyl ester group and a sodium salt. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-sulfoethyl ester, sodium salt typically involves the esterification of hexadecanoic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and 2-sulfoethanol.
Oxidation: The sulfoethyl group can be oxidized to form sulfonic acid derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and 2-sulfoethanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Compounds with different cations replacing sodium.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell culture and molecular biology experiments as a component of media and buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products for its ability to reduce surface tension and enhance cleaning efficiency.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, 2-sulfoethyl ester, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The sulfoethyl group interacts with water molecules, while the hydrophobic hexadecanoic acid chain interacts with non-polar substances, facilitating the formation of micelles and emulsions.
Comparación Con Compuestos Similares
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt can be compared with other similar surfactant compounds, such as:
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar surfactant properties but with an ether linkage.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a similar alkyl chain length but different ionic properties.
Uniqueness: this compound is unique due to its specific combination of a long hydrophobic chain and a sulfoethyl ester group, providing distinct surfactant properties and applications in various fields.
Propiedades
Número CAS |
36915-65-8 |
|---|---|
Fórmula molecular |
C18H35NaO5S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
sodium;2-hexadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
KWFZLOFTBBTQIE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


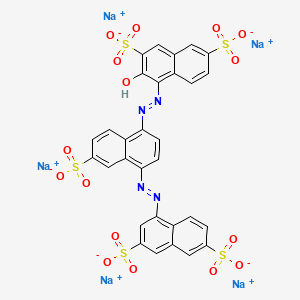
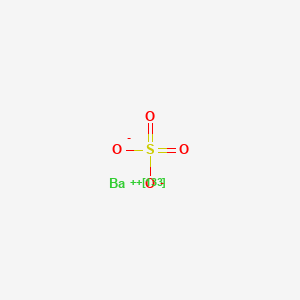
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)


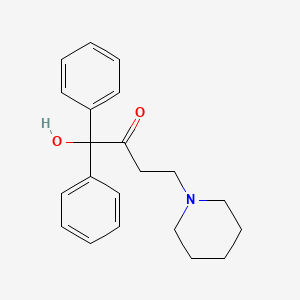
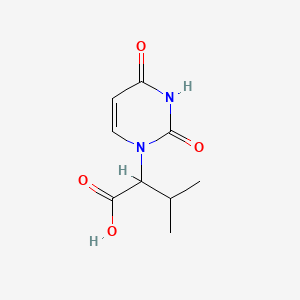
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)

